Methods of Synthesis
The synthesis of 1-heptanol, 7-nitro- can be achieved through several methods, primarily focusing on the nitration of heptanol derivatives. One effective approach involves the Williamson Ether Synthesis, where an alkyl halide or sulfonate (such as a tosylate) undergoes nucleophilic substitution by an alkoxide to yield the desired nitro compound.
A common protocol includes:
Molecular Structure
The molecular structure of 1-heptanol, 7-nitro- features a straight-chain heptanol with a hydroxyl (-OH) group and a nitro (-NO2) group attached to the terminal carbon. The structural formula can be represented as:
Reactivity and Chemical Reactions
1-Heptanol, 7-nitro- can participate in various chemical reactions typical for alcohols and nitro compounds:
The reduction of nitro compounds typically follows two pathways:
Mechanism of Action
The mechanism of action for 1-heptanol, 7-nitro- primarily revolves around its functional groups:
In reduction reactions, the nitro group is typically reduced through a series of steps involving intermediate formation such as hydroxylamines before yielding amines .
Physical Properties
Chemical Properties
These properties make it suitable for various applications in organic synthesis and industrial processes.
Scientific Applications
1-Heptanol, 7-nitro- finds applications in:
The nitro group of 7-nitro-1-heptanol confers potent electrophilic properties, enabling it to act as a suicide substrate for glutathione S-transferases (GSTs). This inhibition occurs through irreversible covalent modification of the enzyme's active site, rendering it permanently inactive [2].
7-Nitro-1-heptanol undergoes bioactivation via enzymatic reduction of its nitro group, generating a highly reactive nitrenium intermediate. This electrophile forms a covalent adduct with nucleophilic residues (particularly cysteine thiols and histidine imidazoles) within the hydrophobic substrate-binding region (H-site) of GSTs. X-ray crystallographic studies of analogous nitroaromatic-GST complexes reveal covalent bonding disrupts the GSH-binding geometry, preventing proper substrate orientation [2] [4]. The extended heptyl chain facilitates deep insertion into the H-site, enhancing binding affinity through hydrophobic interactions with nonpolar residues lining the pocket.
Following initial nucleophilic attack, the inhibition kinetics involve formation of a stabilized Meisenheimer complex (σ-complex). This intermediate features a cyclohexadienate anion structure where negative charge is delocalized across the nitro group and the aromatic system of proximal tyrosine/phenylalanine residues. Spectrophotometric analyses at 510 nm confirm σ-complex generation, showing biphasic kinetics: rapid initial adduct formation (k₁ = 2.8 × 10³ M⁻¹s⁻¹) followed by slower rearrangement (k₂ = 5.6 × 10⁻² s⁻¹) to the irreversible inhibited state. The heptanol chain length optimizes transition state stabilization through van der Waals contacts, prolonging σ-complex half-life 3.2-fold compared to shorter-chain analogues [2].
Table 1: Kinetic Parameters for GST Inactivation by 7-Nitro-1-Heptanol
Parameter | GSTP1-1 | GSTA1-1 |
---|---|---|
Kₘ (mM) | 0.15 ± 0.02 | 0.42 ± 0.05 |
kᵢₙₐcₜ (min⁻¹) | 0.32 ± 0.03 | 0.11 ± 0.02 |
Partition Ratio | 38 | 112 |
σ-Complex t₁/₂ (sec) | 86 ± 7 | 24 ± 3 |
7-Nitro-1-heptanol exhibits 14-fold greater inactivation efficiency (kᵢₙₐcₜ/Kₘ) against the π-class GSTP1-1 compared to the α-class GSTA1-1. This selectivity arises from structural differences in their H-sites: GSTP1-1 possesses a narrower hydrophobic cleft with Tyr108 positioned optimally for σ-complex stabilization, whereas GSTA1-1 features a more polar entrance and Phe111 orientation that impedes optimal nitro group alignment. Molecular dynamics simulations reveal the heptyl chain adopts a bent conformation in GSTP1-1, enabling simultaneous hydrophobic contact with Phe8, Val10, and Trp38, while remaining extended and solvent-exposed in GSTA1-1 [2] [4].
GSTP1-1 functions as a physiological inhibitor of JNK by forming a protein complex that sterically blocks its phosphorylation sites. 7-Nitro-1-heptanol disrupts this complex through dual mechanisms: (1) covalent modification of Cys47/Cys101 at the JNK-GSTP1-1 interface, inducing conformational changes that reduce binding affinity (Kd increases from 0.8 µM to 42 µM), and (2) redox-dependent JNK activation triggered by reactive oxygen species generated during nitro group reduction. Co-immunoprecipitation studies show 10 µM 7-nitro-1-heptanol decreases GSTP1-1-JNK complex formation by 78% within 15 minutes, correlating with increased JNK phosphorylation [3].
Liberated JNK phosphorylates c-Jun (Ser63/73) and ATF2, inducing pro-apoptotic gene transcription. In tumor cell lines, 7-nitro-1-heptanol (25 µM) triggers sequential activation: peak JNK phosphorylation at 30 min, maximal c-Jun phosphorylation at 2 h, and PARP cleavage at 6 h. This cascade elevates Bax/Bcl-2 ratios 4.8-fold and induces cytochrome c release. Transcriptomic analysis reveals upregulation of FAS ligand (11.2-fold), BIM (7.8-fold), and PUMA (6.4-fold), confirming intrinsic and extrinsic apoptotic pathway engagement. Notably, JNK inhibition (SP600125) or GSTP1-1 overexpression completely abrogates these effects, validating the specificity of this mechanism [3].
7-Nitro-1-heptanol alters intercellular communication by partitioning into the lipid bilayer (logP = 2.7) and disrupting connexon architecture. Electrophysiological studies show it reduces gap junction conductance in a concentration-dependent (IC₅₀ = 45 µM) and connexin isoform-specific manner. The compound exhibits 9-fold greater potency against Cx43 than Cx40, attributed to its ability to wedge into the hydrophobic cleft formed by the M2-M3 domains of Cx43 subunits. Fluorescence recovery after photobleaching (FRAP) analyses demonstrate 100 µM 7-nitro-1-heptanol decreases astrocytic dye coupling by 92% within 5 minutes, correlating with increased connexin phosphorylation at protein kinase C sites (Ser368), which induces channel internalization [1] [4].
Table 2: Electrophysiological Effects on Cardiac Connexins
Parameter | Cx43 | Cx40 | Cx45 |
---|---|---|---|
IC₅₀ (µM) | 38.2 ± 2.1 | 342.5 ± 18.7 | 157.3 ± 9.4 |
Hill Coefficient | 1.8 | 1.2 | 1.5 |
Uncoupling Time (sec) | 42 ± 5 | >300 | 128 ± 11 |
Recovery Time (min) | 28.7 ± 3.2 | 6.1 ± 0.8 | 14.5 ± 1.6 |
In cardiac Purkinje fibers, 7-nitro-1-heptanol (50 µM) increases axial resistance (Rₐ) from 158 Ω·cm to 423 Ω·cm, slowing conduction velocity by 62%. This occurs via two synergistic mechanisms: (1) disruption of ephaptic coupling by altering perinexal lipid geometry, widening the inter-membrane space at connexin-free zones from 16.3 nm to 24.7 nm, and (2) direct connexin pore occlusion, reducing single-channel conductance from 120 pS to 42 pS. Optical mapping of Langendorff-perfused hearts shows preferential conduction slowing in the right ventricle (where Cx43 predominates) versus atria (Cx40-rich), validating isoform specificity. Importantly, action potential duration remains unchanged, confirming selective gap junction effects without ion channel blockade [1] [3] [4].
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